Cas no 622855-50-9 (Wee1 Inhibitor II)

Wee1 Inhibitor II 化学的及び物理的性質
名前と識別子
-
- Pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione,6-butyl-4-(2-chlorophenyl)-9-hydroxy-
- Wee1 Inhibitor II
- Pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione, 6-butyl-4-(2-chlorophenyl)-9-hydroxy-
- 6-Butyl-4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3-(2H,6H)-dione
- 6-butyl-4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3-dione
- AKOS040745664
- HMS3229P21
- 6-butyl-4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione
- BDBM50192400
- PD015675
- CHEMBL215900
- SCHEMBL5828508
- 622855-50-9
-
- インチ: 1S/C24H19ClN2O3/c1-2-3-10-27-18-9-8-13(28)11-16(18)20-19(27)12-15(14-6-4-5-7-17(14)25)21-22(20)24(30)26-23(21)29/h4-9,11-12,28H,2-3,10H2,1H3,(H,26,29,30)
- InChIKey: HLSZACLAFZWCCS-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C1=CC2=C(C3C(NC(C=31)=O)=O)C1C=C(C=CC=1N2CCCC)O
計算された属性
- せいみつぶんしりょう: 418.1084202g/mol
- どういたいしつりょう: 418.1084202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 687
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 71.3Ų
Wee1 Inhibitor II 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W342953-1mg |
Wee1 Inhibitor II |
622855-50-9 | ≥97% | 1mg |
¥2233.90 | 2023-08-31 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T23881-100mg |
Wee1 Inhibitor II |
622855-50-9 | 100mg |
¥ 19500 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-311556-1mg |
Wee1 Inhibitor II, |
622855-50-9 | ≥97% | 1mg |
¥2407.00 | 2023-09-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T23881-5 mg |
Wee1 Inhibitor II |
622855-50-9 | 5mg |
¥7000.00 | 2023-03-25 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T23881-5mg |
Wee1 Inhibitor II |
622855-50-9 | 5mg |
¥ 7700 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T23881-50mg |
Wee1 Inhibitor II |
622855-50-9 | 50mg |
¥ 15300 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-311556-1 mg |
Wee1 Inhibitor II, |
622855-50-9 | ≥97% | 1mg |
¥2,407.00 | 2023-07-11 |
Wee1 Inhibitor II 関連文献
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
Wee1 Inhibitor IIに関する追加情報
Wee1 Inhibitor II (CAS No. 622855-50-9): A Promising Compound in Cancer Research
Wee1 Inhibitor II (CAS No. 622855-50-9) is a potent and selective inhibitor of the Wee1 kinase, a key regulator of the cell cycle and DNA damage response. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. Wee1 kinase plays a crucial role in preventing cells from entering mitosis when DNA damage is detected, thereby ensuring genomic stability. By inhibiting Wee1, Wee1 Inhibitor II can force cancer cells to enter mitosis with damaged DNA, leading to cell death and potentially enhancing the efficacy of chemotherapy and radiation therapy.
The development of Wee1 Inhibitor II has been driven by extensive research into the molecular mechanisms underlying cancer progression and resistance to treatment. Recent studies have demonstrated that Wee1 inhibition can sensitize various types of cancer cells to DNA-damaging agents, making it a promising target for combination therapies. For instance, a study published in the journal Cancer Research in 2021 showed that Wee1 Inhibitor II significantly enhanced the cytotoxic effects of cisplatin in ovarian cancer cells, both in vitro and in vivo.
In addition to its potential as a chemosensitizer, Wee1 Inhibitor II has also shown promise in overcoming resistance to targeted therapies. Resistance to tyrosine kinase inhibitors (TKIs) is a major challenge in the treatment of many cancers, including non-small cell lung cancer (NSCLC). Research published in the journal Molecular Cancer Therapeutics in 2020 demonstrated that combining Wee1 Inhibitor II with TKIs could overcome resistance by inducing synthetic lethality in NSCLC cells.
The mechanism of action of Wee1 Inhibitor II involves selective binding to the ATP-binding site of Wee1 kinase, thereby preventing its catalytic activity. This inhibition leads to the dephosphorylation of Cdk1 on tyrosine 15 (Tyr15), which is essential for the G2/M checkpoint control. As a result, cells with damaged DNA are forced into mitosis, where they are more likely to undergo apoptosis due to the inability to repair DNA damage effectively.
Clinical trials evaluating the safety and efficacy of Wee1 Inhibitor II are currently underway. Early-phase trials have shown promising results, with patients experiencing manageable side effects and improved responses to combination therapies. One notable trial conducted by a leading oncology research institute reported that patients with advanced solid tumors who received Wee1 Inhibitor II in combination with standard chemotherapy had a higher objective response rate compared to those receiving chemotherapy alone.
Beyond its direct therapeutic applications, Wee1 Inhibitor II is also being explored as a tool for understanding the complex interplay between cell cycle regulation and DNA damage response pathways. This knowledge can provide valuable insights into the development of more effective and targeted cancer therapies. For example, researchers at a prominent cancer research center have used Wee1 Inhibitor II to investigate the role of Wee1 in maintaining genomic stability during replication stress, which is a common feature of many cancers.
In conclusion, Wee1 Inhibitor II (CAS No. 622855-50-9) represents a significant advancement in the field of cancer research and therapy. Its ability to enhance the effectiveness of existing treatments and overcome resistance mechanisms makes it a valuable addition to the oncologist's arsenal. Ongoing clinical trials and preclinical studies continue to uncover new applications and mechanisms of action for this compound, further solidifying its potential as a transformative therapy for various types of cancer.
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